molecular formula C9H9N3O2 B3382441 Methyl 2-(azidomethyl)benzoate CAS No. 329781-57-9

Methyl 2-(azidomethyl)benzoate

Cat. No.: B3382441
CAS No.: 329781-57-9
M. Wt: 191.19 g/mol
InChI Key: KCXICZNCIHQORZ-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)benzoate: is an organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to a methyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(azidomethyl)benzoate can be synthesized through a multi-step process starting from methyl 2-methylbenzoateOne common method involves the conversion of methyl 2-methylbenzoate to 2-(azidomethyl)benzoic acid, followed by esterification to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azidomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Triphenylphosphine: Used in reduction reactions.

    Alkynes: React with the azide group in cycloaddition reactions.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of methyl 2-(azidomethyl)benzoate primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the azide group with the ester functionality. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(azidomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-7(8)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXICZNCIHQORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573852
Record name Methyl 2-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329781-57-9
Record name Methyl 2-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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